molecular formula C12H19NO3 B015116 Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 185099-67-6

Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No. B015116
M. Wt: 225.28 g/mol
InChI Key: MENILFUADYEXNU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate and related compounds involves several key steps, including intramolecular lactonization reactions. These processes typically use precursors like ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt, leading to the formation of cyclic structures through controlled reactions. The procedures achieve high yields and demonstrate the versatility of synthetic strategies in accessing complex bicyclic frameworks (Moriguchi et al., 2014).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using techniques such as single crystal X-ray diffraction analysis. The studies reveal that these molecules adopt specific crystal structures, characterized by parameters such as the monoclinic space group and defined cell dimensions. The detailed structural analysis provides insight into the stereochemistry and molecular conformations of these bicyclic compounds (Moriguchi et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate encompasses a variety of transformations, including its use in cycloaddition reactions and as a precursor for further functionalization. These reactions exploit the compound's reactive moieties to generate new structures with potential biological activity or material properties. For instance, the compound's participation in [3+2] cycloaddition reactions showcases its utility in constructing complex molecular architectures with high stereochemical control (Yuan et al., 2023).

Physical Properties Analysis

The physical properties of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, such as solubility, melting point, and crystalline structure, are crucial for its handling and application in synthesis. While specific details on the physical properties are less commonly reported, the crystalline structure analysis provides some insights into the compound's solid-state characteristics, including its density and molecular packing (Moriguchi et al., 2014).

Scientific Research Applications

  • Synthesis and Molecular Structure Studies :

    • Moriguchi et al. (2014) synthesized a novel compound with a unique bicyclo[2.2.2]octane structure, which includes two diastereomers (Moriguchi et al., 2014).
    • Another study by Moriguchi et al. (2014) successfully synthesized the chiral compound (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate without using chiral catalysts or enzymes (Moriguchi, Krishnamurthy, Arai, & Tsuge, 2014).
  • Organic Synthesis Applications :

  • Pharmacological Applications :

  • Other Notable Studies :

    • Brock et al. (2012) achieved the asymmetric synthesis of the tropane alkaloid (+)-pseudococaine via ring-closing iodoamination (Brock, Davies, Lee, Roberts, & Thomson, 2012).
    • The study by Moskalenko and Boev (2012) demonstrates a method for synthesizing biologically active heterocyclic compounds using tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (Moskalenko & Boev, 2012).

Safety And Hazards

Specific safety and hazard information for Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is not available in the retrieved sources.


properties

IUPAC Name

tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-4-5-9(13)7-10(14)6-8/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENILFUADYEXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383393
Record name tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

CAS RN

185099-67-6
Record name tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 8-aza-bicyclo[3.2.1]octan-3-one hydrochloride (4.5 g, 0.028 mol) in 100 mL of EtOH was added carbonic acid di-tert-butyl ester (12 g, 2 eq.) and 11 mL of TEA. The resulting mixture was heated at 60° C. for 3 h. The volatile fraction was removed and the residue was partitioned between EtOAc and water. The EtOAc layer was washed with saturated sodium chloride, dried over Na2SO4 and concentrated. Silica gel column purification with 20% EtOAc in hexane gave 3-oxo-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester (6.25 g).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
CSA Kumar, SN Swamy, K Sugahara… - Bioorganic & medicinal …, 2009 - Elsevier
A series of new azaspiro bicyclic hydantoin derivatives has been designed and synthesized. Initially, the anti-proliferative effect of the hydantoin derivatives was evaluated against …
M Madaiah, MK Prashanth… - Archiv der …, 2014 - Wiley Online Library
A series of novel 1′‐[2‐(difluoromethoxy)benzyl]‐2′H,5′H‐spiro[8‐azabicyclo[3.2.1]octane‐3,4′‐imidazolidine]‐2′,5′‐dione substituted hydantoins (5–32) were synthesized …
J Xu, T Yang, J Wang, G Song - Chemistry of Heterocyclic Compounds, 2021 - Springer
Novel 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-ones derived from 5-HT3 receptor antagonists hexahydroazepinylbenzamides were designed and …
CS Ananda Kumar, CV Kavitha, K Vinaya… - Investigational new …, 2009 - Springer
To study the structure activity relationship (SAR) on the cytotoxic activity and probe the structural requirement for the potent antitumor activity, a series of novel diazaspiro bicyclo …
C Dallanoce, F Frigerio, G Martelli, G Grazioso… - Bioorganic & medicinal …, 2010 - Elsevier
A group of novel tricyclic Δ 2 -isoxazolines (4b, 5b, 7a–b, and 8a–b) and 3-oxo-isoxazolidines (6a–b and 9a–b), structurally related to cytisine or norferruginine, was prepared through 1,…
P Bamborough, C Chung, RC Furze… - Journal of Medicinal …, 2018 - ACS Publications
ATAD2 is a cancer-associated protein whose bromodomain has been described as among the least druggable of its class. In our recent disclosure of the first chemical probe against …
Number of citations: 20 0-pubs-acs-org.brum.beds.ac.uk
C Dallanoce, M Canovi, C Matera, T Mennini… - Bioorganic & medicinal …, 2012 - Elsevier
A group of spirocyclic tropanyl-Δ 2 -isoxazolines was synthesized exploiting the 1,3-dipolar cycloaddition of nitrile oxides to olefins. Their interaction with the dopamine and serotonin …
WM Kazmierski, C Aquino, BA Chauder… - Journal of medicinal …, 2008 - ACS Publications
We describe robust chemical approaches toward putative CCR5 scaffolds designed in our laboratories. Evaluation of analogues in the 125 I-[MIP-1β] binding and Ba-L-HOS antiviral …
Number of citations: 42 0-pubs-acs-org.brum.beds.ac.uk
A Pal, S Gori, S Yoo, AG Thomas, Y Wu… - Journal of medicinal …, 2022 - ACS Publications
Extracellular vesicles (EVs) can carry pathological cargo and play an active role in disease progression. Neutral sphingomyelinase-2 (nSMase2) is a critical regulator of EV biogenesis, …
Number of citations: 3 0-pubs-acs-org.brum.beds.ac.uk
Y Li, L Ma, F Jia, Z Li - The Journal of Organic Chemistry, 2013 - ACS Publications
A general and efficient method for amide bond synthesis has been developed. The method allows for synthesis of tertiary amides from readily available tertiary amines and anhydrides …
Number of citations: 76 0-pubs-acs-org.brum.beds.ac.uk

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